![molecular formula C10H18N4 B2365776 2-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidine CAS No. 2324857-71-6](/img/structure/B2365776.png)
2-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidine is a heterocyclic compound that features a piperidine ring substituted with a triazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidine typically involves the reaction of 2-methyl-1,2,4-triazole with a piperidine derivative. One common method includes the alkylation of 2-methyl-1,2,4-triazole with a suitable piperidine derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
2-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole oxides, while reduction can lead to the formation of reduced triazole derivatives .
科学研究应用
2-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, and antibacterial activities.
Materials Science: The compound is utilized in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a ligand in coordination chemistry and is studied for its interactions with various metal ions.
作用机制
The mechanism of action of 2-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidine involves its interaction with specific molecular targets. In medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The triazole moiety is known to interact with biological macromolecules through hydrogen bonding and π-π interactions, which can modulate the activity of the target proteins .
相似化合物的比较
Similar Compounds
1-Methyl-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.
2-Methyl-1,2,4-triazole: Another triazole derivative with a different substitution pattern.
1,2,4-Triazole-3-carboxylic acid: A triazole derivative with a carboxyl group, used in various synthetic applications.
Uniqueness
2-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidine is unique due to its combination of a piperidine ring and a triazole moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development .
属性
IUPAC Name |
2-methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-9-5-3-4-6-14(9)7-10-11-8-12-13(10)2/h8-9H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAMIZILFHKWQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=NC=NN2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,5-difluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2365693.png)
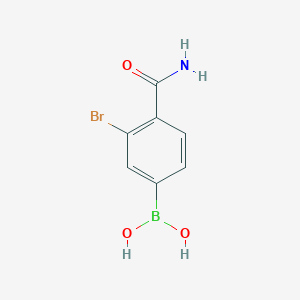
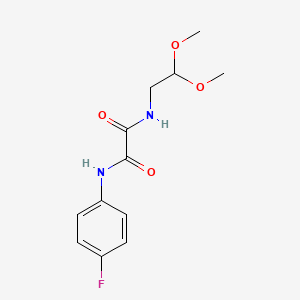
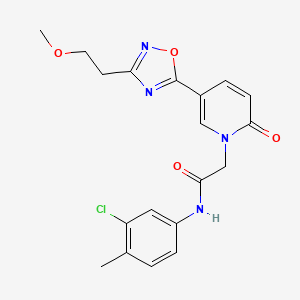

![N-(3,5-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2365698.png)
![2-fluoro-N-(1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propyl)pyridine-4-carboxamide](/img/structure/B2365699.png)
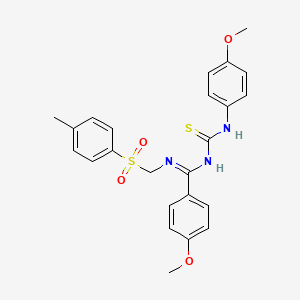
![N-((1E)-2-indol-3-yl-1-azavinyl)-2-{[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B2365706.png)
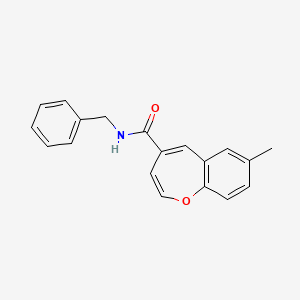
![[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2365712.png)
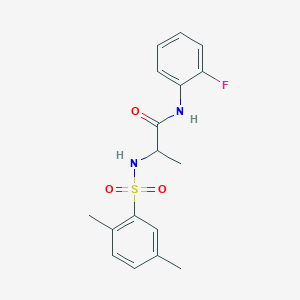
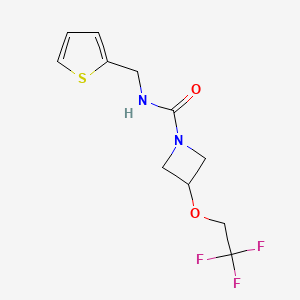
![N'-(2,5-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2365716.png)
